1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813275
InChI: InChI=1S/C23H16N2O3/c26-16-19-15-22(17-7-3-1-4-8-17)24(23(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)25(27)28/h1-16H
SMILES:
Molecular Formula: C23H16N2O3
Molecular Weight: 368.4 g/mol

1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde

CAS No.:

Cat. No.: VC15813275

Molecular Formula: C23H16N2O3

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde -

Specification

Molecular Formula C23H16N2O3
Molecular Weight 368.4 g/mol
IUPAC Name 1-(4-nitrophenyl)-2,5-diphenylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C23H16N2O3/c26-16-19-15-22(17-7-3-1-4-8-17)24(23(19)18-9-5-2-6-10-18)20-11-13-21(14-12-20)25(27)28/h1-16H
Standard InChI Key BQJIBPPQPCPJCU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=O

Introduction

1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is a complex organic compound belonging to the pyrrole class, which are heterocyclic aromatic compounds characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. This specific compound features a nitrophenyl group, two phenyl groups, and a carbaldehyde group attached to the pyrrole ring, contributing to its unique chemical properties and potential applications in various fields of research and industry .

Synthesis

The synthesis of 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route begins with the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, leading to the formation of a chalcone intermediate. This intermediate undergoes cyclization with an amine to form the pyrrole ring. The reaction conditions often utilize solvents such as ethanol or methanol, along with catalysts like piperidine or pyrrolidine to facilitate the cyclization process.

Applications and Biological Activities

1-(4-Nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde is involved in several types of chemical reactions and exhibits notable biological activities. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The phenyl groups enhance the compound's stability and lipophilicity, facilitating its penetration through cell membranes.

Research Findings and Potential Uses

This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its importance as both a synthetic tool and a subject of biological investigation. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in drug discovery and organic synthesis. The compound's ability to interact with biological targets makes it a candidate for further study in pharmacological and biochemical research.

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